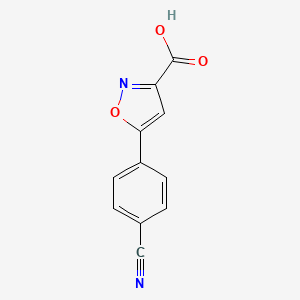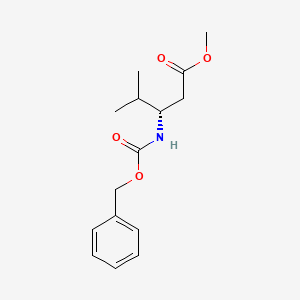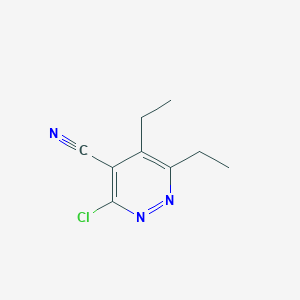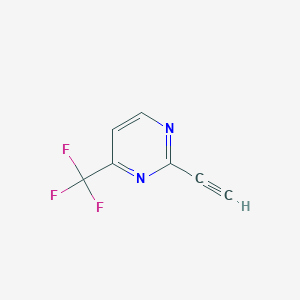
N-Didesmethyl bedaquiline
Übersicht
Beschreibung
N-Didesmethyl bedaquiline: is a metabolite of bedaquiline, a novel diarylquinoline used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline works by inhibiting the mycobacterial ATP synthase, an enzyme essential for the energy production of Mycobacterium tuberculosis . This compound is formed through the metabolic process involving cytochrome P450 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Didesmethyl bedaquiline involves the demethylation of bedaquiline. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Didesmethyl bedaquiline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Didesmethyl bedaquiline is used as a reference compound in analytical chemistry to study the metabolic pathways of bedaquiline. It helps in understanding the pharmacokinetics and pharmacodynamics of bedaquiline .
Biology: In biological research, this compound is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis. It aids in identifying potential targets for new antitubercular drugs .
Medicine: this compound is studied for its potential therapeutic effects and safety profile. It is used in preclinical and clinical studies to evaluate its efficacy against drug-resistant tuberculosis strains .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of bedaquiline formulations. It helps in improving the stability and bioavailability of the drug .
Wirkmechanismus
N-Didesmethyl bedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase, similar to bedaquiline. This inhibition disrupts the energy production in Mycobacterium tuberculosis, leading to bacterial cell death . The compound binds to the c-ring of the ATP synthase, preventing its rotation and blocking ATP synthesis in the enzyme’s catalytic α3β3-headpiece .
Vergleich Mit ähnlichen Verbindungen
Bedaquiline: The parent compound, which is more potent but also more lipophilic.
N-Monodesmethyl bedaquiline: Another metabolite with lower antimycobacterial activity compared to bedaquiline.
6-Cyano analogues of bedaquiline: These analogues are less lipophilic and potentially have better pharmacokinetic properties.
Uniqueness: N-Didesmethyl bedaquiline is unique due to its specific metabolic pathway and its role in understanding the pharmacokinetics and pharmacodynamics of bedaquiline. It provides insights into the drug’s metabolism and potential resistance mechanisms, making it a valuable compound in tuberculosis research .
Eigenschaften
IUPAC Name |
(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYEDSQSKSUQT-PQHLKRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955404-04-3 | |
| Record name | N-Didesmethyl bedaquiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DIDESMETHYL BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
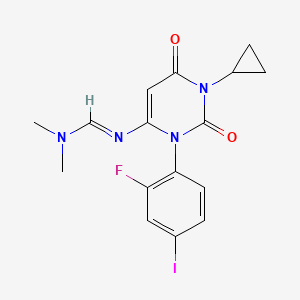
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
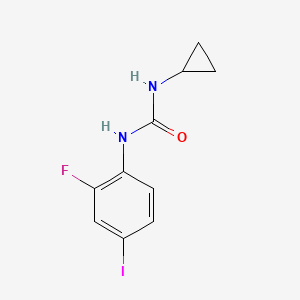
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)
